5-Bromo-4,6-dimethyl-1,2,3-triazine
Overview
Description
5-Bromo-4,6-dimethyl-1,2,3-triazine is a heterocyclic compound with the molecular formula C5H6BrN3. It is a member of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound is notable for its bromine and methyl substituents, which confer unique chemical properties and reactivity.
Mechanism of Action
Mode of Action
5-Bromo-4,6-dimethyl-1,2,3-triazine is reported to undergo an Inverse Electron Demand Diels-Alder reaction with electron-rich dienophiles to afford nitrogen-containing heterocycles, more specifically pyrimidines and novel-substituted pyridines . This suggests that the compound might interact with its targets through a similar mechanism, leading to the formation of new compounds.
Biochemical Analysis
Biochemical Properties
5-Bromo-4,6-dimethyl-1,2,3-triazine plays a crucial role in biochemical reactions, particularly in the synthesis of nitrogen-containing heterocycles. It interacts with various enzymes and proteins, facilitating reactions such as the Inverse Electron Demand Diels-Alder reaction. This compound is known to interact with electron-rich dienophiles, leading to the formation of pyrimidines and novel-substituted pyridines . These interactions are essential for the synthesis of biologically active molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. Its ability to undergo cycloaddition reactions with electron-rich dienophiles is a key aspect of its mechanism of action . These interactions facilitate the formation of complex heterocyclic structures, which are important for various biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, leading to therapeutic outcomes. At higher doses, toxic or adverse effects may be observed . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of nitrogen-containing heterocycles highlights its importance in metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is important for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-dimethyl-1,2,3-triazine typically involves the bromination of 4,6-dimethyl-1,2,3-triazine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4,6-dimethyl-1,2,3-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Addition: The compound can participate in electrophilic addition reactions, particularly with electron-rich dienophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Addition: Reagents like dienophiles in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
Nucleophilic Substitution: Substituted triazines with various functional groups.
Electrophilic Addition: Nitrogen-containing heterocycles such as pyrimidines.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
5-Bromo-4,6-dimethyl-1,2,3-triazine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
4,6-Dimethyl-1,2,3-triazine: Lacks the bromine substituent, resulting in different reactivity.
5-Chloro-4,6-dimethyl-1,2,3-triazine: Similar structure but with chlorine instead of bromine, leading to different chemical properties.
5-Bromo-1,2,3-triazine: Lacks the methyl groups, affecting its steric and electronic properties.
Uniqueness: 5-Bromo-4,6-dimethyl-1,2,3-triazine is unique due to the presence of both bromine and methyl groups, which influence its reactivity and potential applications. The combination of these substituents makes it a versatile compound in various chemical reactions and research applications.
Properties
IUPAC Name |
5-bromo-4,6-dimethyltriazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-5(6)4(2)8-9-7-3/h1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZFVJJPDSCEJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=N1)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547221 | |
Record name | 5-Bromo-4,6-dimethyl-1,2,3-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109520-03-8 | |
Record name | 5-Bromo-4,6-dimethyl-1,2,3-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4,6-dimethyl-1,2,3-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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